molecular formula C14H15NO6 B12819521 2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 85677-92-5

2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No.: B12819521
CAS No.: 85677-92-5
M. Wt: 293.27 g/mol
InChI Key: UVZJPCAZMGLNTB-LCYFTJDESA-N
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Description

2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a nitrophenyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate typically involves the esterification of 2-methoxyethanol with a suitable acid derivative. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound or its derivatives may be explored for their potential therapeutic effects. The presence of the nitrophenyl group can influence the biological activity of the compound.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The nitrophenyl group can play a crucial role in binding to the target site, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl (2Z)-2-[(4-nitrophenyl)methylidene]-3-oxobutanoate
  • 2-methoxyethyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
  • 2-methoxyethyl (2Z)-2-[(3-chlorophenyl)methylidene]-3-oxobutanoate

Uniqueness

The unique combination of the methoxyethyl ester and the nitrophenyl group in 2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate imparts distinct chemical properties. This compound may exhibit different reactivity and biological activity compared to its analogs, making it a subject of interest in various fields of research.

Properties

CAS No.

85677-92-5

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

2-methoxyethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C14H15NO6/c1-10(16)13(14(17)21-7-6-20-2)9-11-4-3-5-12(8-11)15(18)19/h3-5,8-9H,6-7H2,1-2H3/b13-9-

InChI Key

UVZJPCAZMGLNTB-LCYFTJDESA-N

Isomeric SMILES

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OCCOC

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OCCOC

Origin of Product

United States

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